molecular formula C24H27N3O B12733550 1-(4-((1H-Indol-3-ylmethylene)amino)phenyl)-3-(2-methyl-1-piperidinyl)-1-propanone CAS No. 88701-54-6

1-(4-((1H-Indol-3-ylmethylene)amino)phenyl)-3-(2-methyl-1-piperidinyl)-1-propanone

Cat. No.: B12733550
CAS No.: 88701-54-6
M. Wt: 373.5 g/mol
InChI Key: RKLCSWZMMVIAEH-UHFFFAOYSA-N
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Description

1-(4-((1H-Indol-3-ylmethylene)amino)phenyl)-3-(2-methyl-1-piperidinyl)-1-propanone is a synthetic organic compound that features an indole moiety linked to a piperidine ring via a propanone bridge. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1H-Indol-3-ylmethylene)amino)phenyl)-3-(2-methyl-1-piperidinyl)-1-propanone typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis or other methods.

    Aldol Condensation: The indole derivative undergoes aldol condensation with an appropriate aldehyde to form the indolylmethylene intermediate.

    Amine Coupling: The intermediate is then coupled with a piperidine derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1H-Indol-3-ylmethylene)amino)phenyl)-3-(2-methyl-1-piperidinyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-((1H-Indol-3-ylmethylene)amino)phenyl)-3-(2-methyl-1-piperidinyl)-1-propanone would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Indol-3-ylmethylene)phenyl)-3-(1-piperidinyl)-1-propanone
  • 1-(4-(Indol-3-ylmethylene)phenyl)-3-(2-methyl-1-piperidinyl)-1-butanone

Uniqueness

1-(4-((1H-Indol-3-ylmethylene)amino)phenyl)-3-(2-methyl-1-piperidinyl)-1-propanone is unique due to its specific structural features, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

CAS No.

88701-54-6

Molecular Formula

C24H27N3O

Molecular Weight

373.5 g/mol

IUPAC Name

1-[4-(1H-indol-3-ylmethylideneamino)phenyl]-3-(2-methylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C24H27N3O/c1-18-6-4-5-14-27(18)15-13-24(28)19-9-11-21(12-10-19)25-16-20-17-26-23-8-3-2-7-22(20)23/h2-3,7-12,16-18,26H,4-6,13-15H2,1H3

InChI Key

RKLCSWZMMVIAEH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCC(=O)C2=CC=C(C=C2)N=CC3=CNC4=CC=CC=C43

Origin of Product

United States

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